1-Ethyl-2-fluorobenzene
Overview
Description
1-Ethyl-2-fluorobenzene (1-EFB) is an important organic compound used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is a colorless liquid with a sweet, aromatic odor. It is also known as this compound, 1-ethyl-2-fluoro-benzene, this compound, and this compound. The compound has been studied extensively in the laboratory, and its unique properties have been used in various applications.
Scientific Research Applications
Electrochemical Fluorination
1-Ethyl-2-fluorobenzene is a product derived from the electrochemical fluorination of toluene and monofluoromethylbenzene. This process involves electrochemical reactions at a platinum anode, leading to the formation of different fluorobenzene derivatives, including this compound (Momota, Mukai, Kato, & Morita, 1998).
Organometallic Chemistry and Catalysis
Partially fluorinated benzenes, like this compound, are significant in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents alters the electron density of the arene, influencing its interaction with metal centers and enabling its use in solvent or ligand roles in catalytic processes (Pike, Crimmin, & Chaplin, 2017).
Molecular Switching and Chiroptical Properties
This compound is involved in quantum dynamical simulations for laser-controlled isomerization. The molecule, when mounted on adamantane, exhibits properties allowing for the control of chirality using infrared and ultraviolet laser pulses. This application is crucial for developing chiroptical molecular switches (Kröner, Klaumünzer, & Klamroth, 2008).
Fluorination of 1,3-Dicarbonyl Compounds
This compound can be synthesized through the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid. This reaction represents a practical approach to produce various fluorinated organic compounds, including this compound derivatives (Kitamura, Kuriki, Morshed, & Hori, 2011).
Safety and Hazards
1-Ethyl-2-fluorobenzene is a highly flammable liquid and vapor . It can cause serious eye damage . It is harmful if inhaled and may be fatal if swallowed and enters airways . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure . It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .
Mechanism of Action
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that fluorinated compounds can be involved in enzymatic defluorination reactions . For example, defluorination of 4-fluorobenzoate and 2-fluorobenzoate is catalyzed by 4-fluorobenzoate dehalogenase and defluorinating enoyl-CoA hydratase/hydrolase, respectively .
Pharmacokinetics
It is known that the strength of the carbon-fluorine bond can confer stability to fluorinated drugs, suggesting that 1-ethyl-2-fluorobenzene may also exhibit stability in biological systems .
Result of Action
It is known that fluorinated compounds can have various effects depending on their structure and the specific biochemical pathways they interact with .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and the specific biological environment can all impact the compound’s action, efficacy, and stability .
properties
IUPAC Name |
1-ethyl-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWWLNKVUIHGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455279 | |
Record name | 1-Ethyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
446-49-1 | |
Record name | 1-Ethyl-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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